7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone
Overview
Description
7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone is a heterocyclic organic compound that belongs to the quinolinone family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 7th position and two methyl groups at the 1st and 4th positions. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-amino-4,5-dimethylphenol with ethyl acetoacetate, followed by cyclization in the presence of a strong acid such as sulfuric acid. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of dihydroquinolinone derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The hydroxyl group at the 7th position can be substituted with various functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinolinone derivatives.
Substitution: Alkylated or acylated quinolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The biological activity of 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
7-Hydroxy-4-methyl-2(1H)-quinolinone: Lacks one methyl group compared to 7-Hydroxy-1,4-dimethyl-2(1H)-quinolinone.
1,4-Dimethyl-2(1H)-quinolinone: Lacks the hydroxyl group at the 7th position.
7-Hydroxy-2(1H)-quinolinone: Lacks both methyl groups at the 1st and 4th positions.
Uniqueness: this compound is unique due to the presence of both the hydroxyl group and the two methyl groups, which contribute to its distinct chemical reactivity and biological activity
Properties
IUPAC Name |
7-hydroxy-1,4-dimethylquinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(14)12(2)10-6-8(13)3-4-9(7)10/h3-6,13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFBCHRNOAVKOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73290-60-5 | |
Record name | 7-hydroxy-1,4-dimethyl-1,2-dihydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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